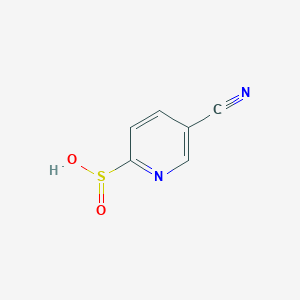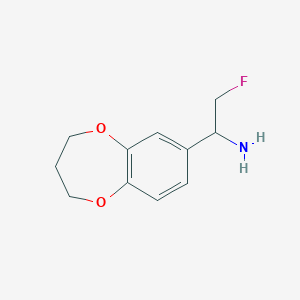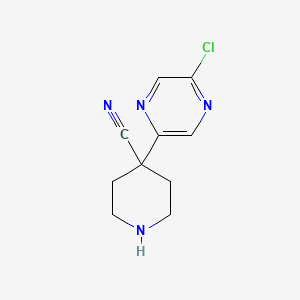
5-Cyanopyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanopyridine-2-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfinic acid group (-SO2H) at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 5-cyanopyridine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Polar solvents such as water or acetonitrile
Catalyst: Transition metal catalysts like palladium or platinum
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyanopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives
Reduction: Formation of sulfides or thiols
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides
Major Products Formed
Oxidation: 5-Cyanopyridine-2-sulfonic acid
Reduction: 5-Cyanopyridine-2-thiol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Cyanopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanopyridine-2-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyanopyridine-2-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
Comparison
Compared to its analogs, 5-Cyanopyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H4N2O2S |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5-cyanopyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H4N2O2S/c7-3-5-1-2-6(8-4-5)11(9)10/h1-2,4H,(H,9,10) |
InChI Key |
ADAJGUPJLURGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-](/img/structure/B12282069.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12282070.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)


![7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B12282083.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)
![1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12282110.png)

![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)


